molecular formula C10H20OS B14368592 1,3-Oxathiolane, 2-heptyl- CAS No. 90467-73-5

1,3-Oxathiolane, 2-heptyl-

Cat. No.: B14368592
CAS No.: 90467-73-5
M. Wt: 188.33 g/mol
InChI Key: NKJISLYXIWJNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxathiolane, 2-heptyl- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is a derivative of 1,3-oxathiolane, where a heptyl group is attached to the second carbon atom. The presence of sulfur and oxygen in the ring structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of a catalyst such as hydrochloric acid or p-toluenesulfonic acid to promote the formation of the oxathiolane ring .

Industrial Production Methods: In industrial settings, the synthesis of 1,3-oxathiolane derivatives often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxathiolane, 2-heptyl- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed:

Scientific Research Applications

1,3-Oxathiolane, 2-heptyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored as a potential therapeutic agent, particularly in the development of nucleoside analogues for antiviral treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-oxathiolane, 2-heptyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a nucleoside analogue, inhibiting viral replication by incorporating into viral DNA or RNA and causing chain termination. This mechanism is similar to that of other nucleoside analogues used in antiviral therapies .

Comparison with Similar Compounds

    1,3-Oxathiolane: The parent compound with a simpler structure.

    1,3-Thiazolidine: A related compound with a nitrogen atom replacing the oxygen in the ring.

    1,3-Dioxolane: A compound with two oxygen atoms in the ring instead of sulfur and oxygen.

Uniqueness: 1,3-Oxathiolane, 2-heptyl- is unique due to the presence of the heptyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s solubility, stability, and bioactivity compared to its simpler analogues .

Properties

CAS No.

90467-73-5

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

2-heptyl-1,3-oxathiolane

InChI

InChI=1S/C10H20OS/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3

InChI Key

NKJISLYXIWJNLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1OCCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.